REACTION_CXSMILES
|
I[CH2:2][CH3:3].[Br:4][C:5]1[CH:6]=[C:7]([C:17]([O:19][CH3:20])=[O:18])[CH:8]=[C:9]2[C:14]=1[O:13][C:12](=[S:15])[CH:11]=[C:10]2[OH:16].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:4][C:5]1[CH:6]=[C:7]([C:17]([O:19][CH3:20])=[O:18])[CH:8]=[C:9]2[C:14]=1[O:13][C:12]([S:15][CH2:2][CH3:3])=[CH:11][C:10]2=[O:16] |f:2.3.4|
|
Name
|
|
Quantity
|
37.1 mL
|
Type
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reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
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48.69 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=C2C(=CC(OC12)=S)O)C(=O)OC
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Name
|
|
Quantity
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21.35 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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490 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Type
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CUSTOM
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Details
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The resulting suspension was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 1 h under nitrogen in a flask
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Duration
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1 h
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Type
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CUSTOM
|
Details
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equipped with a bleach trap
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
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Type
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ADDITION
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Details
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the residue was diluted with DCM (980 mL)/water (490 mL)
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Type
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CUSTOM
|
Details
|
The phases were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with DCM (490 mL)
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Type
|
WASH
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Details
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The combined organic phases were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
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The residue was triturated with petroleum ether
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
|
Details
|
dried under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2C(C=C(OC12)SCC)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.9 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |